molecular formula C18H19N3O5S B401204 N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B401204
M. Wt: 389.4g/mol
InChI Key: GCLMTPSHESIMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a piperidinosulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Piperidinosulfonyl Group: This step involves the sulfonylation of the benzamide core with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Nitration of the Phenyl Ring: The final step is the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-nitrophenyl)-3-(morpholinosulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    N~1~-(4-nitrophenyl)-3-(pyrrolidinosulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidinosulfonyl group, which can impart different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets or materials.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4g/mol

IUPAC Name

N-(4-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C18H19N3O5S/c22-18(19-15-7-9-16(10-8-15)21(23)24)14-5-4-6-17(13-14)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22)

InChI Key

GCLMTPSHESIMBF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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